8-Chloroquinoline-3-carbohydrazide
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Overview
Description
8-Chloroquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-3-carbohydrazide typically involves the reaction of 8-chloroquinoline with hydrazine hydrate. The process begins with the preparation of 8-chloroquinoline, which is then reacted with hydrazine hydrate under reflux conditions to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloroquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-3-carbohydrazide involves its interaction with biological molecules. It can bind to DNA, inhibiting the replication process, which is crucial for its anticancer properties. Additionally, it may interfere with enzyme activity, contributing to its antimicrobial effects .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-3-carbohydrazide
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
Comparison: 8-Chloroquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
8-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-1-2-6-4-7(10(15)14-12)5-13-9(6)8/h1-5H,12H2,(H,14,15) |
InChI Key |
JJGGRAHTGWPYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)NN |
Origin of Product |
United States |
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